molecular formula C14H13N5OS2 B2985894 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole CAS No. 2097920-72-2

2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2985894
CAS No.: 2097920-72-2
M. Wt: 331.41
InChI Key: FLCAETKJYUXCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core connected via a carbonyl group to a piperazine ring substituted with a 1,2,5-thiadiazole moiety. The benzothiazole scaffold is well-documented for its pharmacological relevance, including anticancer, antimicrobial, and neurological applications . Synthetic routes for analogous compounds involve nucleophilic substitution, acylation, and cycloaddition reactions .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c20-14(13-16-10-3-1-2-4-11(10)21-13)19-7-5-18(6-8-19)12-9-15-22-17-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAETKJYUXCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole is a heterocyclic organic molecule notable for its potential biological activities. Its structure combines piperazine and thiadiazole moieties, which are known to exhibit a variety of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

  • A piperazine ring , which is often associated with diverse biological properties.
  • A thiadiazole moiety , known for its role in enhancing the biological activity of various drugs.
  • A benzothiazole structure , which contributes to the compound's electronic properties and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of these signaling molecules, influencing various physiological processes.
  • Anticancer Activity : Research indicates that derivatives containing thiadiazole and piperazine exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this one have demonstrated selective cytotoxicity towards breast cancer (MCF-7) and liver cancer (HepG2) cells, leading to cell cycle arrest and apoptosis through the modulation of caspase pathways .

Biological Activity Data

Activity Type Target Effect Reference
FAAH InhibitionFAAHIncreased endocannabinoid levels
AnticancerMCF-7 CellsIC50 = 0.28 µg/mL; induced apoptosis
AntioxidantRenal IschemiaReduced tissue damage in animal models
AntimicrobialVarious PathogensBroad-spectrum antimicrobial activity

Case Studies

Several studies have been conducted to explore the biological activity of compounds related to this compound:

  • Anticancer Studies : A study demonstrated that derivatives with similar structures exhibited potent growth inhibitory activity against MCF-7 cells. The mechanism involved cell cycle arrest at the G2/M phase and increased Bax/Bcl-2 ratios .
  • Nephroprotective Effects : In vivo studies on renal ischemia/reperfusion injury showed that certain thiadiazole derivatives could significantly reduce tissue damage and apoptosis markers in rat models .
  • Antimicrobial Efficacy : Comparative studies indicated that compounds containing thiadiazole demonstrated broad-spectrum antimicrobial properties against various bacterial strains.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzothiazole-Piperazine Derivatives
  • 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine (CAS 2097901-34-1) :
    This compound replaces the benzothiazole with a trifluoromethylpyridine-carbonyl group. The thiadiazole-piperazine motif is retained, but the altered aromatic system may shift target selectivity, particularly in kinase or receptor binding .

  • 2-(Piperazin-1-yl)benzo[d]thiazole Derivatives: Synthesized via bromoacetyl bromide acylation and sodium azide substitution, these compounds lack the thiadiazole substituent but share the benzothiazole-piperazine backbone.
Benzothiazole-Aminoaryl Derivatives
  • BTA-1 (2-[4-(Methylamino)phenyl]benzothiazole): A thioflavin T analog, BTA-1 binds to amyloid-β aggregates in Alzheimer’s research. The absence of the piperazine-thiadiazole group limits its pharmacokinetic profile compared to the target compound .
  • TZPI (2-[4-(4-Methylpiperazin-1-yl)phenyl]-6-iodobenzothiazole): Incorporates a piperazine ring but positions it on the benzothiazole’s phenyl group rather than via a carbonyl linkage.
Heterocyclic Hybrids
  • 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Combines benzimidazole, triazole, and thiazole moieties. The bromophenyl group may enhance halogen bonding in target interactions, differing from the thiadiazole’s electron-deficient nature .
  • BZ2 (2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) :
    Features an alkyne-linked pyrrolidine substituent, showing antifungal activity against C. albicans (MIC = 15.62 µg/ml). The flexible alkyne spacer contrasts with the rigid piperazine-thiadiazole group .

Key Observations :

  • Electronic Effects: The 1,2,5-thiadiazole’s electron-withdrawing nature may enhance binding to electron-rich targets (e.g., kinases or receptors) compared to electron-donating groups like methylamino in BTA-1.
  • Hydrophobicity : The thiadiazole’s sulfur atoms may increase lipophilicity compared to triazole-containing analogs (e.g., 9c), influencing membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.